molecular formula C17H19ClN2O4S B4179265 N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B4179265
M. Wt: 382.9 g/mol
InChI Key: QGYRRSZCEXJWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone in the body. It is a selective agonist of the ghrelin receptor and is used in scientific research to investigate the effects of growth hormone on various physiological processes.

Mechanism of Action

N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide works by binding to the ghrelin receptor and stimulating the release of growth hormone from the pituitary gland. It also increases the production of insulin-like growth factor 1 (IGF-1), which plays a key role in the growth and development of cells in the body.
Biochemical and Physiological Effects:
In addition to its effects on growth hormone and IGF-1, N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have a number of other biochemical and physiological effects. It increases the secretion of cortisol, a hormone that plays a role in the body's response to stress. It also increases the production of adiponectin, a hormone that regulates glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide for lab experiments is its ability to stimulate the release of growth hormone without the need for injections. This makes it a more convenient and less invasive method for studying the effects of growth hormone on various physiological processes. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are a number of potential future directions for research on N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide and its effects on the body. One area of interest is its potential use in the treatment of muscle wasting and other conditions associated with aging. Another area of research is its effects on cognitive function and memory, particularly in individuals with Alzheimer's disease or other forms of dementia. Additionally, further research is needed to fully understand the safety and potential side effects of long-term use of N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide.

Scientific Research Applications

N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to increase muscle mass, bone density, and cognitive function in elderly individuals. It has also been investigated for its potential use in the treatment of growth hormone deficiency, osteoporosis, and other age-related conditions.

properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-12(17(21)19-14-6-10-16(24-2)11-7-14)20(25(3,22)23)15-8-4-13(18)5-9-15/h4-12H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYRRSZCEXJWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-chlorophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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